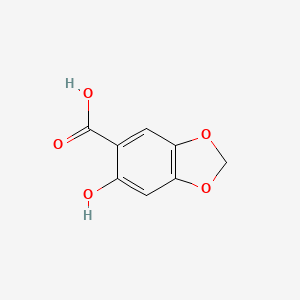

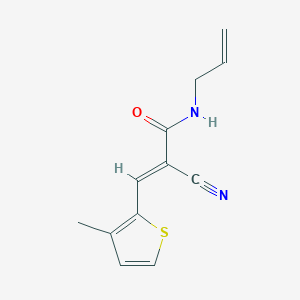

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

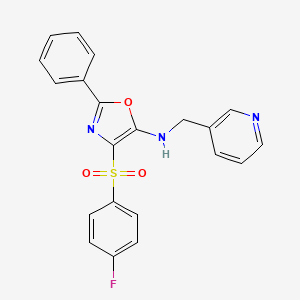

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (CPD) is a chemical compound that has been studied for its potential applications in scientific research and lab experiments. This compound belongs to the class of pyrazolophthalazines, which are heterocyclic molecules with a five-membered ring and a pyrazole ring fused to a phthalazine ring. CPD is known for its unique characteristics, such as its ability to form stable complexes with transition metals and its ability to act as a ligand for certain enzymes.

Aplicaciones Científicas De Investigación

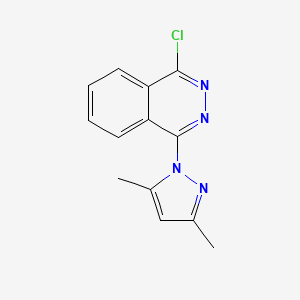

Antidepressant Activities

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine and its derivatives have shown potential in antidepressant activities. Studies using mice have indicated that certain derivatives, such as R 121919 and DMP 696, significantly decreased immobility time in the tail suspension test, indicating antidepressant-like effects without impairing general locomotor activity. These findings support the theory that nonpeptidic CRF1 receptor antagonists, which include certain derivatives of this compound, may possess antidepressant-like activity and represent a novel pharmacotherapeutic strategy in the treatment of depression (Nielsen, Carey, & Gold, 2004).

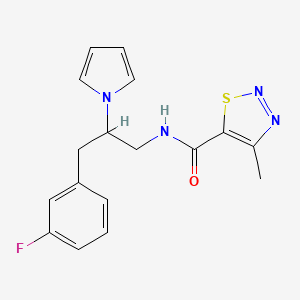

Synthesis and Chemical Structure Analysis

A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized, and their structures were characterized by various methods including IR, 1H NMR, 13C NMR, Mass, and elemental analyses. The compounds were evaluated for antidepressant and neurotoxicity screening, suggesting the potential therapeutic use of these structures in medical applications (Mathew, Suresh, & Anbazhagan, 2014).

Metabolic Studies

S-triazolo[3,4-a]phthalazine (Tri-P), when orally administered in rats, resulted in a more lipophilic metabolite identified as 7-methylthio Tri-P. This study indicated the role of the liver in metabolic reactions of Tri-P to its 7-methylthio conjugate in rats, demonstrating the importance of understanding the metabolic pathways for optimizing drug efficacy and safety (Imamura et al., 2003).

Quinoxaline Compounds

Quinoxaline and its analogs, chemically related to this compound, are used as dyes, pharmaceuticals, and antibiotics. They have been explored for their antitumoral properties and as catalysts' ligands in various applications. This highlights the chemical versatility and the range of applications of compounds related to this compound (Pareek & Kishor, 2015).

Propiedades

IUPAC Name |

1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTBQDBMCZEHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324691 |

Source

|

| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24797044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

957503-48-9 |

Source

|

| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)